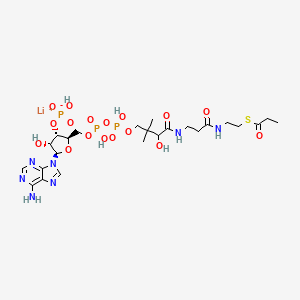
trans N-Benzyl Paroxetine-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trans N-Benzyl Paroxetine-d4 (TNP-d4) is a derivative of paroxetine, a selective serotonin reuptake inhibitor (SSRI) commonly used in the treatment of depression, anxiety, and other psychiatric disorders. TNP-d4 is a novel isotopologue of paroxetine that has been developed for use in scientific research. This compound has been used in a variety of laboratory experiments to study the biochemical and physiological effects of paroxetine. In
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for trans N-Benzyl Paroxetine-d4 involves the modification of Paroxetine, a selective serotonin reuptake inhibitor (SSRI), to include a deuterium label at the benzyl position. This is achieved through a series of chemical reactions that introduce the deuterium label while maintaining the stereochemistry of the molecule.
Starting Materials
Paroxetine, Benzyl chloride-d4, Sodium hydride, Dichloromethane, Ethanol, Diethyl ether, Hydrochloric acid, Sodium hydroxide, Wate
Reaction
Benzyl chloride-d4 is reacted with Paroxetine in the presence of sodium hydride in dry dichloromethane. This results in the substitution of the hydrogen atom on the benzyl group of Paroxetine with the deuterium-labeled benzyl chloride-d4, forming N-Benzyl Paroxetine-d4..
The N-Benzyl Paroxetine-d4 is then dissolved in ethanol and treated with hydrochloric acid to remove the benzyl protecting group, resulting in the formation of Paroxetine-d4..
The Paroxetine-d4 is then treated with sodium hydroxide in diethyl ether to convert the free base to the hydrochloride salt form, which is the final product, trans N-Benzyl Paroxetine-d4..
Aplicaciones Científicas De Investigación
Trans N-Benzyl Paroxetine-d4 has been used in a variety of scientific research applications. It has been used to study the biochemical and physiological effects of paroxetine in vitro and in vivo. trans N-Benzyl Paroxetine-d4 has also been used to study the pharmacokinetics of paroxetine and its metabolites. Additionally, trans N-Benzyl Paroxetine-d4 has been used to study the metabolism of paroxetine and its metabolites in humans.
Mecanismo De Acción
The mechanism of action of trans N-Benzyl Paroxetine-d4 is similar to that of paroxetine. trans N-Benzyl Paroxetine-d4 is a selective serotonin reuptake inhibitor (SSRI). It works by blocking the reuptake of serotonin, a neurotransmitter that plays an important role in regulating mood and behavior. By blocking the reuptake of serotonin, trans N-Benzyl Paroxetine-d4 increases the amount of serotonin available in the brain, which can help to reduce symptoms of depression, anxiety, and other psychiatric disorders.
Efectos Bioquímicos Y Fisiológicos
Trans N-Benzyl Paroxetine-d4 has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that trans N-Benzyl Paroxetine-d4 can inhibit the reuptake of serotonin and increase serotonin levels in the brain. Additionally, trans N-Benzyl Paroxetine-d4 has been shown to increase the levels of dopamine and norepinephrine, two other neurotransmitters that are involved in regulating mood and behavior. In vivo studies have demonstrated that trans N-Benzyl Paroxetine-d4 can reduce anxiety-like behavior in rodents and can improve mood in humans.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of trans N-Benzyl Paroxetine-d4 in laboratory experiments offers a number of advantages. trans N-Benzyl Paroxetine-d4 is relatively easy to synthesize in high yields and with good purity. Additionally, trans N-Benzyl Paroxetine-d4 has been shown to have a variety of biochemical and physiological effects, making it a useful tool for studying the effects of paroxetine. However, there are also some limitations to using trans N-Benzyl Paroxetine-d4 in laboratory experiments. trans N-Benzyl Paroxetine-d4 has a relatively short half-life, which can limit the duration of experiments. Additionally, trans N-Benzyl Paroxetine-d4 is not approved for human use, which can limit its use in clinical studies.
Direcciones Futuras
The use of trans N-Benzyl Paroxetine-d4 in scientific research offers a number of potential future directions. trans N-Benzyl Paroxetine-d4 could be used to study the effects of paroxetine on various neurological disorders, such as depression and anxiety. Additionally, trans N-Benzyl Paroxetine-d4 could be used to study the effects of paroxetine on other psychiatric disorders, such as schizophrenia and bipolar disorder. Finally, trans N-Benzyl Paroxetine-d4 could be used to study the effects of paroxetine on other physiological processes, such as sleep, appetite, and cognitive function.
Propiedades
IUPAC Name |
(4R,5S)-5-[1,3-benzodioxol-5-yloxy(dideuterio)methyl]-1-benzyl-2,2-dideuterio-4-(4-fluorophenyl)piperidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26FNO3/c27-22-8-6-20(7-9-22)24-12-13-28(15-19-4-2-1-3-5-19)16-21(24)17-29-23-10-11-25-26(14-23)31-18-30-25/h1-11,14,21,24H,12-13,15-18H2/t21-,24-/m0/s1/i13D2,17D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGTKMLMRHVWXHN-YTHOZAQKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4)CC5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C[C@H]([C@@H](CN1CC2=CC=CC=C2)C([2H])([2H])OC3=CC4=C(C=C3)OCO4)C5=CC=C(C=C5)F)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26FNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans N-Benzyl Paroxetine-d4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-ethyl-4-nitro-1H-benzo[d]imidazole](/img/structure/B563488.png)





![1,7-Dimethylbicyclo[2.2.1]heptane-7-carbonyl chloride](/img/structure/B563502.png)